N-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

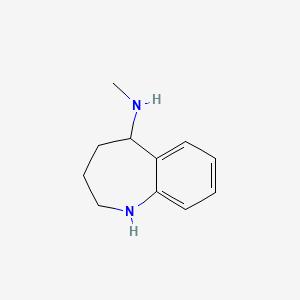

N-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine is a chemical compound belonging to the class of benzazepines. Benzazepines are heterocyclic compounds containing a seven-membered ring fused to a benzene ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-methyl-1,2,3,4-tetrahydroisoquinoline with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which undergoes cyclization to form the desired benzazepine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under controlled conditions.

Major Products

Oxidation: this compound N-oxide.

Reduction: Fully saturated N-methyl-1,2,3,4,5,6,7,8-octahydro-1-benzazepine.

Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

N-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological receptors and enzymes.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

1-Benzazepine: A parent compound with a similar structure but lacking the N-methyl group.

2-Benzazepine: Another isomer with the benzene ring attached at a different position.

3-Benzazepine: A third isomer with a distinct attachment point for the benzene ring.

Uniqueness

N-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine is unique due to its specific substitution pattern and potential biological activities. The presence of the N-methyl group and the tetrahydro structure contribute to its distinct chemical and biological properties, differentiating it from other benzazepine derivatives.

Biological Activity

N-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol. It belongs to the class of benzazepines, characterized by a bicyclic structure that includes a benzene ring fused to an azepine ring. The compound's structure contributes to its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C11H16N2 |

| Molecular Weight | 176.26 g/mol |

| IUPAC Name | 1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine |

| CAS Number | 1598131-33-9 |

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that this compound may act as a modulator of the N-methyl-D-aspartate receptor (NMDAR), particularly the GluN2B subunit, which is crucial in synaptic plasticity and memory formation .

Interaction with NMDAR

A study highlighted the synthesis of analogues aimed at developing positron emission tomography (PET) imaging agents for GluN2B subunits of NMDAR. The findings showed that certain derivatives exhibited high specificity and selectivity for these receptors, suggesting potential therapeutic applications in neurological disorders .

Biological Activity and Therapeutic Potential

The compound has been investigated for various biological activities:

1. Neuroprotective Effects

- This compound has demonstrated neuroprotective properties in preclinical models. Its ability to modulate glutamatergic signaling suggests it may help in conditions like Alzheimer's disease and schizophrenia.

2. Antidepressant Activity

- Some studies suggest that benzazepine derivatives can exhibit antidepressant-like effects by influencing monoaminergic systems . The structural features of this compound may contribute to this activity.

3. Anxiolytic Properties

- Research indicates potential anxiolytic effects through modulation of GABAergic transmission. This could position the compound as a candidate for treating anxiety disorders .

Case Studies

Several studies have explored the biological activity of this compound:

Study 1: PET Imaging Agent Development

- A series of derivatives were synthesized to evaluate their binding affinity for GluN2B subunits. The best-performing tracer was identified as [18F]PF-NB1, showing promising results in vivo for receptor occupancy studies in Wistar rats .

Study 2: Structure-Affinity Relationships

Properties

IUPAC Name |

N-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-12-10-7-4-8-13-11-6-3-2-5-9(10)11/h2-3,5-6,10,12-13H,4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZPFZSXQDNGEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCNC2=CC=CC=C12 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.